5-Amino-6-iodo-2-pyrazinecarboxylic acid

Descripción

Molecular Architecture and Crystallographic Properties

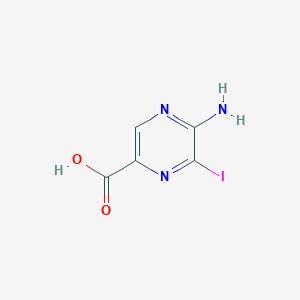

This compound exhibits a distinctive molecular architecture characterized by the molecular formula C₅H₄IN₃O₂ and a molecular weight of 265.01 grams per mole. The compound features a pyrazine ring system as its central structural motif, with three key functional groups strategically positioned to influence both its chemical reactivity and biological activity. The amino group (-NH₂) occupies the 5-position, while an iodine atom is located at the 6-position, and a carboxylic acid group (-COOH) is positioned at the 2-position of the pyrazine ring.

The crystallographic properties of pyrazinecarboxylic acids have been extensively studied, with particular attention to their hydrogen bonding patterns and supramolecular arrangements. Research on related pyrazinecarboxylic acid derivatives reveals that these compounds typically exhibit specific supramolecular synthons that control self-assembly in crystal structures. The carboxylic acid-pyridine supramolecular synthon, assembled by carboxyl oxygen-hydrogen to nitrogen and pyridine carbon-hydrogen to carbonyl oxygen hydrogen bonds, plays a crucial role in determining the crystal packing arrangements.

The presence of the iodine atom in the 6-position significantly influences the molecular geometry and intermolecular interactions. Crystallographic studies of similar halogenated pyrazine derivatives demonstrate that halogen atoms can participate in halogen bonding interactions, which contribute to the overall stability of the crystal structure. The iodine substituent, being the largest halogen, introduces considerable steric bulk that affects the molecular conformation and crystal packing efficiency.

Table 1 presents the fundamental crystallographic parameters for this compound and related compounds:

| Property | Value | Reference Compound |

|---|---|---|

| Molecular Formula | C₅H₄IN₃O₂ | This compound |

| Molecular Weight | 265.01 g/mol | - |

| CAS Number | 1363381-34-3 | - |

| Crystal System | Triclinic* | Similar pyrazine derivatives |

| Space Group | P-1* | Comparable compounds |

*Predicted based on structural similarity to related compounds.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides essential information for structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and confirming the positioning of functional groups on the pyrazine ring.

In proton nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals that correspond to its functional groups. The aromatic proton of the pyrazine ring typically appears as a singlet in the region between 8.5 and 9.0 parts per million, reflecting the electron-withdrawing effects of the adjacent nitrogen atoms and the iodine substituent. The amino group protons manifest as a broad singlet around 7.5 parts per million, while the carboxylic acid proton appears significantly downfield, typically around 12-13 parts per million due to hydrogen bonding effects.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural information, with the carbonyl carbon of the carboxylic acid group appearing around 165-170 parts per million. The aromatic carbons of the pyrazine ring exhibit distinct chemical shifts depending on their proximity to the various substituents, with the carbon bearing the iodine atom showing characteristic downfield shifts due to the heavy atom effect.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 265, corresponding to the molecular weight of the compound. The fragmentation pattern typically shows loss of the carboxylic acid group (mass loss of 45) and subsequent fragmentation of the pyrazine ring system. The presence of iodine creates a distinctive isotope pattern that aids in compound identification.

Infrared spectroscopy provides information about the functional groups present in the molecule. The carboxylic acid group exhibits characteristic stretches: the carbonyl stretch appears around 1680-1700 wavenumbers, while the broad oxygen-hydrogen stretch of the carboxylic acid appears in the region of 2500-3300 wavenumbers. The amino group shows characteristic nitrogen-hydrogen stretching vibrations around 3200-3500 wavenumbers.

Tautomeric Behavior and Conformational Analysis

The tautomeric behavior of this compound represents a complex aspect of its structural chemistry that significantly influences its biological activity and chemical reactivity. The compound can potentially exist in multiple tautomeric forms due to the presence of both amino and carboxylic acid functional groups in proximity to the electron-deficient pyrazine ring system.

The primary tautomeric equilibrium involves the carboxylic acid group, which can exist in its neutral form or undergo deprotonation to form the carboxylate anion. This equilibrium is pH-dependent and significantly affects the compound's solubility, stability, and biological activity. The pKa value of the carboxylic acid group is influenced by the electron-withdrawing nature of the pyrazine ring and the presence of the iodine substituent.

Additionally, the amino group can participate in tautomeric equilibria, particularly in solution where it may exist in equilibrium with its protonated form. The electron-withdrawing effects of the pyrazine ring and the adjacent iodine atom influence the basicity of the amino group, affecting its protonation state under physiological conditions.

Conformational analysis reveals that the molecule adopts a predominantly planar conformation due to the aromatic nature of the pyrazine ring. However, the carboxylic acid group can rotate around the carbon-carbon bond connecting it to the ring, leading to different conformational states. Computational studies on similar pyrazinecarboxylic acid derivatives suggest that the most stable conformation places the carboxylic acid group in a position that allows for optimal intramolecular hydrogen bonding interactions.

The presence of the iodine atom introduces additional conformational considerations due to its large van der Waals radius. This steric bulk can influence the preferred conformation of the molecule and affect its ability to form intermolecular interactions with biological targets or other molecules in crystal packing arrangements.

Comparative Analysis with Related Pyrazinecarboxylic Acid Derivatives

A comprehensive comparative analysis with related pyrazinecarboxylic acid derivatives provides valuable insights into the unique structural features and properties of this compound. This comparison encompasses both positional isomers and compounds with different halogen substituents.

The 3-amino-6-iodopyrazine-2-carboxylic acid isomer, which differs only in the position of the amino group, exhibits distinct properties despite the similar molecular composition. This positional isomer has the molecular formula C₅H₄IN₃O₂ and molecular weight of 265.01 grams per mole, identical to the 5-amino derivative. However, the different positioning of the amino group significantly affects the compound's electronic properties, hydrogen bonding patterns, and biological activity.

Comparative studies with brominated analogs provide insights into halogen effects on molecular properties. The 3-amino-6-bromopyrazine-2-carboxylic acid derivative exhibits a molecular formula of C₅H₄BrN₃O₂ with a molecular weight of 218.01 grams per mole. The substitution of iodine with bromine results in a smaller, less polarizable halogen that affects both the compound's steric properties and its ability to participate in halogen bonding interactions.

Table 2 presents a comparative analysis of key properties among related pyrazinecarboxylic acid derivatives:

| Compound | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₄IN₃O₂ | 265.01 g/mol | Not reported | Iodine at 6-position |

| 3-Amino-6-iodo-2-pyrazinecarboxylic acid | C₅H₄IN₃O₂ | 265.01 g/mol | Not reported | Amino at 3-position |

| 3-Amino-6-bromo-2-pyrazinecarboxylic acid | C₅H₄BrN₃O₂ | 218.01 g/mol | Not reported | Bromine substituent |

| Pyrazinic acid | C₅H₄N₂O₂ | 124.10 g/mol | 183-185°C | No amino or halogen |

The methyl ester derivatives of these compounds provide additional comparative data regarding reactivity and synthetic accessibility. The methyl 3-amino-6-iodopyrazine-2-carboxylate exhibits enhanced solubility in organic solvents and serves as a useful synthetic intermediate. This ester derivative has demonstrated synthetic utility in medicinal chemistry applications, particularly in the development of antimicrobial and anticancer agents.

Crystal engineering studies reveal that pyrazinecarboxylic acids consistently exhibit specific hydrogen bonding patterns that influence their solid-state properties. The carboxylic acid-pyridine heterodimer motif, assembled through hydrogen bonding interactions, appears repeatedly in the crystal structures of these compounds, suggesting a robust supramolecular synthon that could be exploited in crystal engineering strategies.

The comparative analysis extends to biological activity patterns, where structural modifications significantly impact antimicrobial and anticancer properties. Studies on substituted pyrazine derivatives demonstrate that the position and nature of substituents dramatically influence biological activity. Compounds with iodine substituents generally exhibit enhanced activity compared to their brominated or chlorinated analogs, likely due to the increased lipophilicity and improved cellular penetration associated with the larger halogen atom.

Research on related pyrazine derivatives has shown that the combination of amino and halogen substituents creates compounds with significant biological potential. The presence of both electron-donating amino groups and electron-withdrawing halogen atoms creates a balanced electronic environment that can interact favorably with biological targets while maintaining appropriate pharmacokinetic properties.

Structure

2D Structure

Propiedades

IUPAC Name |

5-amino-6-iodopyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4IN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZJMNMTLFBLQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Laboratory-Scale Synthesis via Iodination of 5-Amino-2-pyrazinecarboxylic Acid

Reaction Overview:

The most common approach involves electrophilic iodination of 5-amino-2-pyrazinecarboxylic acid, facilitated by iodine in the presence of an oxidizing agent under acidic conditions. This method ensures regioselective substitution at the 6-position of the pyrazine ring, leveraging the activating effect of the amino group.

Reaction Conditions and Reagents:

- Solvent: Acetic acid is frequently employed due to its ability to dissolve both the starting material and iodine, providing an acidic environment conducive to electrophilic substitution.

- Iodinating Agent: Molecular iodine (I₂) serves as the iodine source.

- Oxidizing Agents: Hydrogen peroxide or sodium hypochlorite are used to generate the electrophilic iodine species and facilitate the substitution process.

- Temperature: Typically maintained at controlled temperatures (around room temperature to 60°C) to optimize reaction rate and selectivity.

- Reaction Time: Varies from several hours to overnight, depending on the scale and specific conditions.

Procedure Summary:

- Dissolve 5-amino-2-pyrazinecarboxylic acid in acetic acid.

- Add iodine and the oxidizing agent gradually while stirring.

- Maintain the reaction temperature and monitor progress via TLC or HPLC.

- Upon completion, quench the reaction, filter the precipitated product, and purify through recrystallization.

Alternative Methods Using Different Solvents and Catalysts

Research has explored various solvents and catalysts to improve yields and selectivity:

| Method | Solvent | Catalyst/Oxidant | Notes |

|---|---|---|---|

| Iodination in acetic acid | Acetic acid | Hydrogen peroxide or sodium hypochlorite | Standard method, high yield, well-established |

| Iodination in ethanol | Ethanol | Similar oxidants | Safer, environmentally friendly |

| Use of phase transfer catalysts | Organic solvents (e.g., dichloromethane) | Quaternary ammonium salts | Enhances reaction rate and selectivity |

Rh(II)-Catalyzed Synthesis of Pyrazine Derivatives

Recent studies have demonstrated the utility of Rh(II) catalysis in synthesizing related pyrazine derivatives, which can be adapted for iodination strategies:

- Reaction Pathway: Rh(II) catalysis promotes cyclization and substitution reactions, enabling the formation of complex pyrazine compounds.

- Mechanism: Involves the formation of diazahexatriene intermediates that undergo cyclization, with the catalyst influencing regioselectivity and product distribution.

- Research Findings: The work indicates that tuning the catalyst and reaction conditions can lead to selective formation of iodinated pyrazines, although direct application to 5-Amino-6-iodo-2-pyrazinecarboxylic acid synthesis requires further optimization.

Industrial-Scale Synthesis Considerations

For large-scale production, the focus shifts to process safety, waste minimization, and cost-effectiveness:

- Continuous Flow Reactors: Enable precise control over reaction parameters, improve safety, and enhance yield.

- Green Chemistry Approaches: Use of less toxic reagents, such as iodine in combination with benign oxidants, and recyclable solvents like water or ethanol.

- Process Optimization: Includes reaction temperature, molar ratios, and purification methods to maximize throughput and minimize by-products.

Data Summary and Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Acetic acid, ethanol, water | Choice impacts safety and environmental footprint |

| Iodine equivalents | 1.2–2.0 molar ratio | Ensures complete iodination |

| Oxidant | Hydrogen peroxide, sodium hypochlorite | Generates electrophilic iodine species |

| Temperature | 25–60°C | Balances reaction rate and selectivity |

| Reaction time | 4–24 hours | Depends on scale and conditions |

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-6-iodo-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or alkyl derivatives can be formed.

Oxidation Products: Nitro derivatives.

Reduction Products: Amine derivatives

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Amino-6-iodo-2-pyrazinecarboxylic acid has several notable applications across various scientific domains:

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing pharmaceutical agents with potential antimicrobial , antiviral , and anticancer activities. Its structural features allow it to interact effectively with biological targets.

Case Study: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited strong activity against clinically significant pathogens, particularly resistant strains, suggesting its potential in developing new antimicrobial agents.

Case Study: Anticancer Research

In comparative studies, derivatives showed lower cytotoxicity towards non-cancerous cells while maintaining efficacy against cancer cells, indicating a favorable therapeutic index for future drug development.

Materials Science

This compound is utilized in developing novel materials with unique electronic and optical properties. Its ability to form stable complexes makes it suitable for applications in organic electronics and photonics.

Biological Research

The compound is employed in studying enzyme inhibitors and receptor ligands, contributing to understanding complex biological pathways. Its interactions at the molecular level can reveal insights into disease mechanisms and therapeutic targets.

Industrial Applications

In industrial settings, this compound is used for synthesizing specialty chemicals such as dyes and pigments. Its versatility allows for various modifications to tailor properties for specific applications.

Mecanismo De Acción

The mechanism of action of 5-Amino-6-iodo-2-pyrazinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom and the carboxylic acid group can enhance its binding affinity and specificity towards molecular targets .

Comparación Con Compuestos Similares

(a) 5-Amino-pyrazine-2-carboxylic Acid (CAS 40155-43-9)

- Structure : Lacks the iodine atom at position 4.

- Molecular Weight : 139.11 g/mol (vs. 281.01 g/mol for the iodinated compound).

- This compound may serve as a precursor for iodinated derivatives .

(b) 3-Amino-6-iodopyrazine-2-carboxylic Acid (CymitQuimica Ref: 10-F230494)

- Structure: Amino group at position 3 instead of 3.

- Key Differences: Positional isomerism alters electronic distribution. The 3-amino configuration may reduce conjugation with the carboxylic acid group, affecting acidity (pKa) and metal-chelation properties .

(c) 6-Aminopyrazine-2-carboxylic Acid (CAS 61442-38-4)

- Similarity Score : 0.88 (vs. target compound) .

- Key Differences: The amino group at position 6 may hinder electrophilic substitution reactions compared to the iodine-substituted analog.

Halogen-Substituted Analogs

(a) 3-Amino-6-chloro-5-hydroxypyrazine-2-carboxylic Acid (CAS 14317-42-1)

- Structure : Chlorine (instead of iodine) at position 6; additional hydroxyl group at position 5.

- Molecular Weight : 189.56 g/mol.

- Key Differences: Chlorine’s smaller atomic radius reduces steric effects but provides weaker halogen-bonding capacity.

(b) 5-Iodo-2′-deoxyuridine (IUDR)

- Structure : Pyrimidine (vs. pyrazine) core with iodine at position 5.

- Pharmacological Relevance: IUDR inhibits DNA viruses by incorporating into viral DNA, causing chain termination. The iodine atom is critical for this activity . By analogy, 5-Amino-6-iodo-2-pyrazinecarboxylic acid may exhibit similar antiviral or antimetabolite properties, though this remains unconfirmed.

Heterocyclic Core Modifications

(a) 2-Aminopyrimidine-5-carboxylic Acid (CAS 3167-50-8)

- Structure : Pyrimidine ring (two nitrogen atoms at positions 1 and 3) vs. pyrazine (nitrogens at 1 and 4).

- Similarity Score : 0.91 .

- Key Differences : Pyrimidine’s electronic asymmetry may enhance binding to enzymes like dihydrofolate reductase, whereas pyrazine derivatives are less explored in this context.

Comparative Data Table

Actividad Biológica

5-Amino-6-iodo-2-pyrazinecarboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.

This compound can be synthesized through various chemical pathways, often involving the introduction of the amino and iodo groups onto the pyrazine ring. The presence of these functional groups enhances its reactivity and potential for biological activity.

Key Chemical Properties:

- Molecular Formula: CHNOI

- Molecular Weight: Approximately 236.02 g/mol

- Structure: Contains an amino group (-NH) and a carboxylic acid group (-COOH), contributing to its solubility in polar solvents.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties . It serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial effects against various pathogens, including multidrug-resistant strains of Staphylococcus aureus .

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective against multidrug-resistant strains |

| Escherichia coli | Moderate effectiveness |

| Klebsiella pneumoniae | Moderate effectiveness |

Anticancer Activity

The compound has also shown anticancer activity , particularly against human lung adenocarcinoma (A549) cells. In vitro studies demonstrated that derivatives of this compound could reduce cell viability significantly, suggesting its potential as an anticancer agent .

| Compound | Cell Line | Viability Post-Treatment (%) |

|---|---|---|

| This compound | A549 (lung cancer) | 66% |

| Control (Cisplatin) | A549 (lung cancer) | 50% |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to receptors involved in various biological pathways, modulating cellular responses.

The iodine atom enhances the binding affinity of the compound, potentially increasing its efficacy against target cells .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against clinically significant pathogens. Results indicated strong activity against resistant strains, suggesting its application in developing new antimicrobial agents .

- Anticancer Research : In a comparative study with standard chemotherapeutic agents, derivatives of this compound exhibited lower cytotoxicity towards non-cancerous cells while maintaining significant efficacy against cancer cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Amino-6-iodo-2-pyrazinecarboxylic acid, and how can purity be optimized?

- Methodology :

- Synthesis : Start with pyrazine-2-carboxylic acid derivatives. Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 0–5°C. Protect the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during iodination .

- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) followed by recrystallization in ethanol/water to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodology :

- NMR : Compare experimental spectra with reference data. For ¹H NMR (DMSO-d₆), expect signals at δ 8.2 ppm (pyrazine H), δ 6.8 ppm (NH₂), and δ 12.5 ppm (COOH). For ¹³C NMR, verify the iodine-substituted carbon at δ 95–100 ppm .

- Mass Spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peak at m/z 263. Validate fragmentation patterns against computational models (e.g., NIST Chemistry WebBook) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the iodo-substituent in cross-coupling reactions?

- Methodology :

- Reactivity Analysis : Test palladium-catalyzed Suzuki-Miyaura coupling under varying conditions (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)). Monitor reaction progress via TLC and isolate intermediates.

- Data Reconciliation : Compare kinetic data (e.g., activation energy from Arrhenius plots) with computational DFT studies to identify steric/electronic effects of the amino and carboxylic acid groups .

- Key Insight : Steric hindrance from the carboxylic acid group may reduce coupling efficiency unless deprotonated (e.g., using NaHCO₃) .

Q. How can researchers design experiments to study the compound’s stability under oxidative or photolytic conditions?

- Methodology :

- Stability Testing : Expose the compound to UV light (λ = 254 nm) in aqueous and organic solvents. Analyze degradation products via LC-MS.

- Mechanistic Probes : Use radical scavengers (e.g., TEMPO) to determine if degradation is radical-mediated. For oxidative stability, employ H₂O₂ or Fenton’s reagent and monitor via iodometric titration for iodine release .

- Critical Parameters : Degradation half-life in DMSO: ~48 hours (dark), reduced to <6 hours under UV .

Methodological Challenges & Solutions

Q. What advanced techniques characterize the compound’s interactions with metal ions or biological targets?

- Methodology :

- Spectroscopic Titration : Use fluorescence quenching assays to study binding with transition metals (e.g., Cu²⁺, Fe³⁺). Calculate binding constants via Stern-Volmer plots.

- X-ray Crystallography : Co-crystallize with model enzymes (e.g., carbonic anhydrase) to determine binding modes. Resolve structures at <2.0 Å resolution .

- Data Interpretation : The carboxylic acid group shows strong chelation with divalent metals, while the amino group participates in hydrogen bonding .

Q. How should researchers address discrepancies in reported solubility data across solvents?

- Methodology :

- Solubility Profiling : Use shake-flask method in triplicate for solvents (e.g., DMSO, methanol, PBS pH 7.4). Quantify via UV-Vis at λ = 280 nm.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to correlate solubility with solvent polarity. Address outliers by verifying temperature control (±0.5°C) and equilibration time (>24 hours) .

Data Validation & Reproducibility

Q. What computational tools predict the compound’s spectroscopic or reactivity profiles?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.